2'-Azetidinomethyl-3,4-difluorobenzophenone
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Overview
Description
2'-Azetidinomethyl-3,4-difluorobenzophenone is a useful research compound. Its molecular formula is C17H15F2NO and its molecular weight is 287.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Agents
A study explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, including compounds related to 2'-Azetidinomethyl-3,4-difluorobenzophenone. These compounds displayed potent antiproliferative properties, particularly against breast cancer cells, and showed promise as tubulin-targeting antitumor agents. One compound, in particular, displayed minimal cytotoxicity and high efficacy, making it a candidate for further clinical development (Greene et al., 2016).
Anticancer Effect
Another study synthesized a series of 2-azetidinones to explore their structure and biological characteristics. These compounds, particularly those containing specific substituents, demonstrated significant in vitro anticancer effects against a range of cancer cell cultures (Veinberg et al., 2003).
Antibiotic Properties
2-Azetidinone derivatives have been studied for their potential as a new class of heteroatom-activated beta-lactam antibiotics. These compounds exhibited significant activity predominantly against Gram-negative bacteria, highlighting their potential as antibiotic agents (Woulfe & Miller, 1985).
Antimicrobial Activity
A study reported the synthesis of new azetidin-2-ones based on 4-aminophenyl-3-nitrobenzopyran-2-one. These compounds were examined for antibacterial activity against several bacterial strains, with some showing significant activity. This suggests their potential use in antimicrobial applications (Hoti et al., 2017).
Precursors of Pincer Ligands
Research into 2-azetidinones also includes their use as precursors for CC'N-pincer ligands in inorganic chemistry. A study demonstrated the degradation of 2-azetidinones to afford CC'N-pincer ligands, which have applications in creating complexes with metals like osmium (Casarrubios et al., 2015).
Mechanism of Action
The mechanism of action for 2’-Azetidinomethyl-3,4-difluorobenzophenone is not specified in the search results. This could be due to the compound’s relatively recent emergence in the field of medicinal chemistry.
Safety and Hazards
Properties
IUPAC Name |
[2-(azetidin-1-ylmethyl)phenyl]-(3,4-difluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKIIWVYNKNIIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643730 |
Source
|
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898755-33-4 |
Source
|
Record name | Methanone, [2-(1-azetidinylmethyl)phenyl](3,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898755-33-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4-difluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60643730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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